N-(2-(1H-indol-3-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, commonly known as CUDC-907, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), two important enzymes involved in the regulation of gene expression and cell signaling pathways. CUDC-907 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Synthetic Pathways and Structural Analysis
- The indole bis-oxazole fragment, related to marine secondary metabolites like diazonamide A, illustrates the compound's relevance in synthetic organic chemistry. Approaches involving dirhodium(II)-catalyzed reactions of diazocarbonyl compounds underscore its utility in constructing complex molecules with potential biological activity. The detailed synthesis routes highlight the compound's role in exploring new synthetic methodologies and understanding reaction mechanisms (Davies, Kane, & Moody, 2005).
Antimicrobial Activity
- The investigation into triazol-3-one derivatives, incorporating elements like 4-methoxyphenyl, emphasizes the compound's potential in developing new antimicrobial agents. The study provides insights into the structure-activity relationship, helping to design more effective antimicrobial compounds (Fandaklı et al., 2012).
Cannabinoid Receptor Activity
- Research into cannabimimetic indazole and indole derivatives sheds light on the compound's relevance in studying cannabinoid receptor activity. Identifying new psychoactive substances, including those structurally related to N-(2-(1H-Indol-3-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, aids in understanding receptor-ligand interactions and developing therapeutic agents targeting cannabinoid receptors (Qian et al., 2015).
Anti-inflammatory Activity
- The synthesis and evaluation of triazolylindole derivatives for antifungal activity demonstrate the compound's potential in discovering new anti-inflammatory agents. Such studies contribute to the development of drugs with improved efficacy and reduced side effects for treating inflammatory conditions (Singh & Vedi, 2014).
Metabolic Studies
- Metabolic studies on synthetic cannabinoids, including those structurally related to the compound of interest, offer critical insights into drug metabolism and pharmacokinetics. Understanding the metabolic pathways of these compounds is essential for drug development and forensic analysis (Li et al., 2018).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-16-8-6-14(7-9-16)19-13-24-21(27-19)20(25)22-11-10-15-12-23-18-5-3-2-4-17(15)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIEKRLFDPIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide |
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